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molecular formula C14H26O2 B8548025 Tetradecane-2,5-dione CAS No. 51575-17-8

Tetradecane-2,5-dione

Cat. No. B8548025
M. Wt: 226.35 g/mol
InChI Key: MXORPDXCAYABNZ-UHFFFAOYSA-N
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Patent
US04035395

Procedure details

78.1 g (0.5 mol) of caprinaldehyde, 35.1 g (0.5 mol) of methyl vinyl ketone and 13.5 g (0.05 mol) of Cat. 1 are introduced into a 250 ml three-necked flask equipped with a stirrer, reflux condenser (high efficiency, KOH drying tube) and N2 inlet. After adding 40.4 g (0.4 mol) of triethylamine, a N2 atmosphere is set up, the mixture is stirred and the surrounding oil bath is brought to 80° C. The initially undissolved catalyst dissolves and after some time triethylamine hydrochloride precipitates. The mixture is kept at 80° C for 12 hours. For working up, it is first cooled, and then the procedure described in Example 21 is followed. Tetradecane-2,5-dione is obtained. Recrystallization from methanol.
Quantity
78.1 g
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40.4 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[CH:12]([C:14]([CH3:16])=[O:15])=[CH2:13].[OH-].[K+].N#N.C(N(CC)CC)C>>[CH3:16][C:14](=[O:15])[CH2:12][CH2:13][C:1](=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
78.1 g
Type
reactant
Smiles
C(CCCCCCCCC)=O
Step Two
Name
Quantity
35.1 g
Type
reactant
Smiles
C(=C)C(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
Quantity
40.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
1 are introduced into a 250 ml three-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
is brought to 80° C
DISSOLUTION
Type
DISSOLUTION
Details
The initially undissolved catalyst dissolves
CUSTOM
Type
CUSTOM
Details
after some time triethylamine hydrochloride precipitates
TEMPERATURE
Type
TEMPERATURE
Details
it is first cooled

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC(CCC(CCCCCCCCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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